METHYL 2-[({5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Overview
Description
Methyl 2-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound that features a pyrazole ring, a furan ring, and a thiophene ring. These heterocyclic structures are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[({5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multi-step reactionsCommon methods include cyclocondensation of hydrazines with 1,3-dicarbonyl compounds and cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and controlled environments to facilitate the complex reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s electronic properties.
Substitution: Halogen atoms in the compound can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Methyl 2-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-[({5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound’s heterocyclic rings allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid: Shares the pyrazole and furan rings but lacks the thiophene ring.
4-Bromo-1-[(5-carboxyfur-2-yl)methyl]-3,5-dimethyl-1H-pyrazole: Similar structure but different functional groups.
Uniqueness
Methyl 2-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate is unique due to its combination of pyrazole, furan, and thiophene rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 2-[[5-[(4-bromopyrazol-1-yl)methyl]furan-2-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O4S/c1-9-10(2)26-16(14(9)17(23)24-3)20-15(22)13-5-4-12(25-13)8-21-7-11(18)6-19-21/h4-7H,8H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXFMRCQCIBENS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.